![molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1245644-97-6](/img/structure/B596078.png)
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (molecular formula: C₆H₄N₄O₂, average mass: 164.12 g/mol) is a heterocyclic compound featuring a fused triazole and pyrazine ring system with a carboxylic acid substituent at the 3-position . It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing small-molecule anticancer agents (e.g., 3,8-dichloro derivatives) and human renin inhibitors with nanomolar potency . Its synthesis typically involves multi-step routes, including cyclization of hydrazinylpyrazines and chlorination reactions .
Vorbereitungsmethoden
Cyclization of Hydrazine Derivatives with Pyrazine Precursors
A common approach involves cyclizing pyrazine hydrazides with carbonyl-containing reagents. For example, trifluoroacetohydrazide (derived from ethyl trifluoroacetate and hydrazine hydrate) reacts with chloroacetyl chloride under basic conditions to form an intermediate oxadiazole . Subsequent dehydration with phosphorus oxychloride (POCl₃) at elevated temperatures induces cyclization, yielding the triazolo[4,3-a]pyrazine core . To introduce the carboxylic acid group, a propionic acid ester intermediate (e.g., ethyl 3-carboxypropionate) can undergo SN2 alkylation with a pyrazine derivative, followed by hydrolysis .
Key Steps :
-
Hydrazide formation: Ethyl trifluoroacetate + hydrazine hydrate → trifluoroacetohydrazide .
-
Oxadiazole intermediate: Reaction with chloroacetyl chloride under NaOH .
-
Cyclization: POCl₃-mediated dehydration to form the triazolo ring .
-
Carboxylation: Alkylation with S-propionic acid ester and hydrolysis to free acid .
Conditions :
Multi-Component One-Pot Synthesis
Adapting methods for triazolo[4,3-a]pyrimidines , a one-pot reaction could utilize 5-amino-1H-1,2,4-triazole, a pyrazine aldehyde, and ethyl acetoacetate. In the presence of acidic catalysts (e.g., Amberlyst-15 or APTS), condensation and cyclization occur sequentially . For instance:
-
Condensation : 5-Amino-1-phenyl-1H-1,2,4-triazole reacts with a pyrazine-3-carbaldehyde derivative.
-
Cyclization : Ethyl acetoacetate facilitates ring closure via nucleophilic attack .
-
Oxidation : The ester group at position 3 is hydrolyzed to carboxylic acid using NaOH/HCl .
Advantages :
Limitations :
Palladium-Catalyzed Hydrogenation and Cyclization
Patent CN102796104A describes a route applicable to pyrazine derivatives. Starting with 2-chloropyrazine , hydrazine hydrate forms 2-hydrazinylpyrazine, which reacts with trifluoroacetic anhydride to generate a cyclizable intermediate. Palladium/carbon catalyzes hydrogenation, followed by HCl treatment to yield the hydrochloride salt . For the free carboxylic acid, a propionamide intermediate could be hydrolyzed post-cyclization.
Reaction Sequence :
-
Hydrazination: 2-Chloropyrazine + hydrazine hydrate → 2-hydrazinylpyrazine .
-
Acylation: Trifluoroacetic anhydride forms a trifluoroacetylhydrazine intermediate .
-
Hydrolysis: Propionamide → carboxylic acid via acidic/basic conditions .
Conditions :
Oxidative Ring Closure of Thiosemicarbazides
A less common but viable method involves oxidizing pyrazine thiosemicarbazides. For example, treating 3-hydrazinylpyrazine-2-carbothioamide with iodine or H₂O₂ in acetic acid induces oxidative cyclization, forming the triazolo ring . The thioamide group is then oxidized to a carboxylic acid using KMnO₄ or RuO₄.
Mechanism :
-
Thiosemicarbazide formation: Pyrazine amine + thiocarbazide.
-
Oxidation: –C(=S)NH₂ → –COOH via strong oxidizers.
Challenges :
-
Over-oxidation risks degrading the pyrazine ring.
Comparative Analysis of Synthetic Routes
Method | Key Reagents | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Hydrazine Cyclization | POCl₃, S-propionic acid ester | 60–85 | High regioselectivity | Harsh conditions (POCl₃ required) |
One-Pot Synthesis | APTS catalyst, aldehydes | 40–65 | Simplified workflow | Moderate yields |
Pd-Catalyzed | Pd/C, trifluoroacetic anhydride | 70–90 | Scalable for industrial production | Requires high-pressure H₂ |
Oxidative Closure | I₂, KMnO₄ | 30–50 | Avoids POCl₃ | Low efficiency, multiple steps |
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, isocyanates, and various acids and bases . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazines can yield amidrazone derivatives, which can further cyclize to form triazoles .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylic Acid Analogues
Structural Differences: Replaces the pyrazine ring with pyridine (one nitrogen in the six-membered ring vs. two para nitrogens in pyrazine). Synthesis: Ethyl 2-oxoacetate is condensed with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization . Applications: Used in nonretinoid antagonists of retinol-binding proteins, demonstrating distinct biological targets compared to pyrazine-based analogues .
[1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
Structural Differences: Pyridazine ring (two adjacent nitrogens) instead of pyrazine. The fusion position ("b" vs. "a") alters ring geometry. Synthesis: Derived from 3-chloro-6-hydrazinopyridazine and aromatic aldehydes via condensation and cyclization . Biological Activity: Primarily explored for antimicrobial and anticancer properties, though specific data are less documented compared to pyrazine derivatives .
Pyrazolo-Triazolo-Pyrimidine Derivatives
Structural Differences: Combines pyrazole and pyrimidine rings with a triazole moiety. Synthesis: Refluxing hydrazino-pyrimidines with formic acid or phenyl acetic acid under solvent-free conditions .
Triazolo[4,3-a]Pyrazine-3,8-Dione Derivatives
Structural Differences: Incorporates dione groups at the 3- and 8-positions, enhancing hydrogen-bonding capacity. Synthesis: Prepared from ethyl triazole carboxylates and ammonium acetate . Biological Activity: Limited data, but structural modifications suggest utility in central nervous system (CNS) targeting .
Comparative Data Table
Key Research Findings
- Anticancer Potential: The 3,8-dichloro derivative of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is synthesized in 76.57% yield via optimized chlorination, highlighting its role as a key intermediate .
- Renin Inhibition: Derivatives with aminodeoxystatine and difluorostatone moieties show IC₅₀ values as low as 1.4 nM, outperforming earlier inhibitors in molecular weight and specificity .
- Safety Profile : Unlike some pyrimidine-based analogues, the parent compound lacks GHS hazard classification, enabling safer handling in R&D .
Biologische Aktivität
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (TPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
TPCA features a unique triazolo-pyrazine scaffold that contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile candidate for further derivatization.
Antibacterial Activity
Research indicates that TPCA and its derivatives exhibit potent antibacterial properties. Notably, some derivatives have shown moderate to good activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . A study reported that specific derivatives achieved minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ampicillin .
Anticancer Activity
TPCA has been evaluated for its anticancer potential across various cancer cell lines. For instance, compounds derived from TPCA demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . Mechanistically, these compounds induce apoptosis through pathways involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
Target Inhibition
The primary molecular targets for TPCA include:
- c-Met Kinase : Inhibition of c-Met disrupts cellular signaling pathways involved in proliferation and survival.
- Poly (ADP-ribose) polymerase 1 (PARP1) : Inhibition of PARP1 is linked to enhanced apoptosis in cancer cells.
These interactions lead to significant alterations in cellular processes such as migration, survival, and apoptosis .
Study 1: Anticancer Evaluation
In a study assessing the anticancer effects of TPCA derivatives, compound RB7 was noted for its ability to activate the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately leading to cell death through caspase activation .
Study 2: Antibacterial Efficacy
Another study highlighted the antibacterial efficacy of TPCA derivatives against various bacterial strains. The structure-activity relationship analysis suggested that specific substituents enhanced antibacterial activity by facilitating interactions with bacterial targets .
Data Table: Biological Activity Summary
Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC: 32 μg/mL | Disruption of bacterial cell wall |
Escherichia coli | MIC: 16 μg/mL | Disruption of bacterial cell wall | |
Anticancer | A549 (Lung Cancer) | IC50: 0.83 μM | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | IC50: 0.15 μM | Apoptosis via caspase activation | |
HeLa (Cervical Cancer) | IC50: 2.85 μM | Apoptosis via caspase activation |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid, and what are their limitations?
- Methodology : The most common route involves cyclization of 2-chloro-3-hydrazinopyrazine with acid halides (e.g., carbonyldiimidazole) to form the triazolo-pyrazine core . An alternative approach starts from ethyl 2-amino-2-(2-benzyl-hydrazono)acetate, followed by cyclization with carbonyldiimidazole . Key limitations include restricted substituent diversity at position 7 of the product and the need for anhydrous conditions .
- Safety Note : While the compound itself is not classified under GHS, intermediates like hydrazine derivatives may require careful handling .
Q. How can researchers validate the purity of this compound?
- Methodology : Use potentiometric titration with 0.1 M perchloric acid in acetic acid/anhydride mixtures for quantitative determination (accuracy: 99.0–101.0%) . For impurity profiling, HPLC is recommended to detect semiproducts (e.g., Impurity A: 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) and degradation products (e.g., Impurity B: oxidation byproducts), with total impurities ≤0.5% .
Advanced Research Questions
Q. How can synthetic methods be optimized to expand substituent diversity at position 3 or 7 of the triazolo-pyrazine core?
- Methodology :
- Position 3 : Employ carbonyl reagents (e.g., ortho-esters, anhydrides) during cyclization to introduce alkyl or aryl groups .
- Position 7 : Use N7-aryl-substituted pyrazin-2,3-diones as precursors, enabling aryl group incorporation via sequential chlorination and hydrazination .
- Data Contradiction : While traditional methods limit substituents at position 7, recent work demonstrates N7-alkyl/aryl modifications via oxalic acid monoamide esters .
Q. What strategies mitigate decomposition or oxidation of [1,2,4]Triazolo[4,3-a]pyrazine derivatives during storage?
- Methodology :
- Store under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation to dione impurities (e.g., Impurity B) .
- Monitor moisture content, as hydrolysis can occur; drying losses should not exceed 0.5% .
Q. How do structural modifications influence pharmacological activity (e.g., PDE2 or EGFR-TK inhibition)?
- Case Study :
- PDE2 Selectivity : Introducing lipophilic groups at the meta-position of phenyl rings enhances PDE2 selectivity over PDE10. Free energy perturbation (FEP) calculations guide SAR optimization .
- EGFR-TK Inhibition : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 10 ) show efficacy via solvent-free fusion with phenyl acetic acid, confirmed by ¹H/¹³C-NMR and elemental analysis .
Q. Methodological Recommendations
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZPGQGALUACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681016 | |
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-97-6 | |
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.